molecular formula C11H12Cl2N2O5 B601413 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide CAS No. 138125-71-0

2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide

Cat. No. B601413
M. Wt: 323.126
InChI Key:
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Description

“2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide” is a C-nitro compound . It is a natural product found in Streptomyces venezuelae . This compound was first isolated from cultures of Streptomyces venequelae in 1947 but is now produced synthetically . It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered . It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic .


Molecular Structure Analysis

The molecular formula of this compound is C11H12Cl2N2O5 . The IUPAC name is 2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 323.13 g/mol . The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 619.0±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 96.5±3.0 kJ/mol . The flash point is 328.2±31.5 °C . The index of refraction is 1.612 . The molar refractivity is 72.6±0.3 cm3 . The polar surface area is 115 Å2 . The polarizability is 28.8±0.5 10-24 cm3 . The surface tension is 66.1±3.0 dyne/cm . The molar volume is 208.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and spectroscopic characterization of related compounds have been a focus, providing insights into their structural properties. For instance, Salian, Narayana, and Sarojini (2017) synthesized a related compound, analyzing it through FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

Structural Analysis

  • Gowda, Foro, and Fuess (2008) explored the conformation and geometric parameters of a similar compound, contributing to a better understanding of its molecular structure (Gowda, Foro, & Fuess, 2008).

Applications in Polymer Science

  • In the field of polymer science, Begunov and Valyaeva (2015) used a related dichloro-nitrophenyl compound for the synthesis of new monomers for polybenzimidazoles (Begunov & Valyaeva, 2015).

Pharmaceutical Research

  • Although details on drug use and dosage are excluded, there's significant interest in the compound's pharmaceutical applications. For example, Rani, Pal, Hegde, and Hashim (2014) investigated derivatives of a similar compound for potential anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Synthesis and Modification

  • Chemical synthesis and modification of related compounds have been widely studied. For instance, Jun et al. (2001) reported the diastereoselective synthesis of derivatives with high yields and confirmed structures through various analytical methods (Jun et al., 2001).

Analytical and Diagnostic Applications

  • Analytical and diagnostic applications of related compounds have also been explored. Ameline et al. (2020) identified chloramphenicol in human hair, leading to a unique diagnosis, showcasing the potential of these compounds in forensic and clinical toxicology (Ameline et al., 2020).

Nanotechnology and Drug Delivery

  • Balwierz et al. (2022) investigated the use of silica nanoparticles as carriers for chloramphenicol, highlighting the role of this compound in advanced drug delivery systems (Balwierz et al., 2022).

properties

IUPAC Name

2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJFHVKAXPFIY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747314
Record name 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide

CAS RN

138125-71-0
Record name 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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